4-imino-1,3-thiazolidin-2-one
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Overview
Description
4-Imino-1,3-thiazolidin-2-one is a heterocyclic compound characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of sulfur and nitrogen in the ring structure enhances its pharmacological properties, making it a valuable scaffold in drug design and synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-imino-1,3-thiazolidin-2-one typically involves the cyclization of thiourea with α-haloacetic acid. This reaction proceeds under mild conditions and yields the desired thiazolidinone derivative . Another method involves the use of N,N′-disubstituted thioureas and 1,2-dielectrophiles, which undergo regioselective conversion to form 2-imino-thiazolidine derivatives .
Industrial Production Methods: Industrial production of this compound may utilize microwave-assisted synthesis to enhance reaction rates and yields. This method involves the reaction of primary alkyl or aryl amines with isothiocyanates, followed by cyclization with haloacetic acid . The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Imino-1,3-thiazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the imino or thiazolidine ring positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino-thiazolidinones.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
4-Imino-1,3-thiazolidin-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-imino-1,3-thiazolidin-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1,3-Thiazolidin-4-one: Another thiazolidine derivative with similar biological activities.
1,3-Thiazolidine-2,4-dione (Glitazone): Known for its antidiabetic properties.
2-Thioxo-1,3-thiazolidin-4-one (Rhodanine): Exhibits antimicrobial and anticancer activities.
Uniqueness: 4-Imino-1,3-thiazolidin-2-one stands out due to its versatile reactivity and broad spectrum of biological activities.
Properties
Molecular Formula |
C3H4N2OS |
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Molecular Weight |
116.14 g/mol |
IUPAC Name |
4-imino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6) |
InChI Key |
PECKLIXQHBFLKD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=N)NC(=O)S1 |
Origin of Product |
United States |
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